REACTION_CXSMILES
|
C(OC(=O)[NH:7][CH2:8][CH2:9][C:10](=[O:18])[NH:11][C:12]1[CH:13]=[N:14][CH:15]=[CH:16][CH:17]=1)(C)(C)C.[Si]([I:24])(C)(C)C.CO>CC#N>[IH:24].[NH2:7][CH2:8][CH2:9][C:10]([NH:11][C:12]1[CH:13]=[N:14][CH:15]=[CH:16][CH:17]=1)=[O:18] |f:4.5|
|
Name
|
|
Quantity
|
0.075 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NCCC(NC=1C=NC=CC1)=O)=O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CC#N
|
Name
|
|
Quantity
|
0.05 mL
|
Type
|
reactant
|
Smiles
|
[Si](C)(C)(C)I
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
continued for a further 20 minutes
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
The solvent is removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the crude residue is triturated with MeOH/EtOAc
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |